5-Hexadecanone chemical properties and structure
5-Hexadecanone chemical properties and structure
An In-Depth Technical Guide to 5-Hexadecanone: Properties, Structure, and Analysis
Introduction
5-Hexadecanone (C₁₆H₃₂O) is a long-chain aliphatic ketone, a class of molecules with significant relevance in various fields of chemical research, including organic synthesis, materials science, and biochemistry. As a saturated ketone, its chemical behavior is primarily dictated by the electrophilic carbonyl group and the lipophilic nature of its long alkyl chains. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core chemical properties, structure, spectroscopic signature, synthesis, and handling of 5-Hexadecanone. The narrative emphasizes the causal relationships behind experimental methodologies, ensuring a deeper understanding of the compound's characteristics.
Core Chemical Identity
The foundational step in understanding any chemical compound is to establish its unequivocal identity. 5-Hexadecanone is systematically named as hexadecan-5-one, indicating a sixteen-carbon backbone with a carbonyl group at the fifth carbon position.[1][2] It is also commonly referred to as n-butyl n-undecyl ketone, a name that clearly describes the two alkyl chains attached to the carbonyl carbon.[1]
| Identifier | Value | Source |
| IUPAC Name | hexadecan-5-one | PubChem[1] |
| Synonyms | n-Butyl n-undecyl ketone, Hexadecan-5-one | PubChem[1] |
| CAS Number | 41903-81-5 | NIST, ChemSynthesis[2][3] |
| Molecular Formula | C₁₆H₃₂O | PubChem[1] |
| Molecular Weight | 240.42 g/mol | PubChem[1] |
| InChI Key | GASJOQPNNSMIFF-UHFFFAOYSA-N | NIST[2] |
| SMILES | CCCCCCCCCCCC(=O)CCCC | ChemSynthesis[3] |
Physicochemical Properties
The physical properties of 5-Hexadecanone are largely governed by its long, nonpolar alkyl chains, which result in significant van der Waals forces, and the polar carbonyl group, which introduces dipole-dipole interactions.
| Property | Value | Significance & Rationale | Source |
| Melting Point | 36-38 °C | The relatively low melting point indicates that while the long chains promote solid-state packing, the interactions are not as strong as in more symmetrical or polar molecules. This temperature is critical for handling and storage, as it is near room temperature. | ChemSynthesis, ChemicalBook[3][4] |
| Boiling Point | ~308 °C (estimated) | The high boiling point is a direct consequence of the large molecular mass and the extensive van der Waals forces between the long alkyl chains, requiring significant energy to transition to the vapor phase. | ChemicalBook[4] |
| Density | ~0.829 g/cm³ (estimated) | As expected for a long-chain aliphatic compound, its density is less than that of water. | ChemicalBook[4] |
| XLogP3 | 6.5 | This high octanol-water partition coefficient indicates strong lipophilicity and very poor solubility in water, a key consideration for solvent selection in reactions and purification. | PubChem[1] |
Molecular Structure and Isomerism
Structural Elucidation
5-Hexadecanone consists of a central carbonyl group flanked by an undecyl chain (11 carbons) on one side and a butyl chain (4 carbons) on the other. This asymmetry is a key feature influencing its chemical reactivity and physical properties. The molecule does not contain any stereocenters and is therefore achiral.[1]
Visualization: 2D Chemical Structure
Caption: 2D structure of 5-Hexadecanone (hexadecan-5-one).
Positional Isomerism
The position of the carbonyl group along the hexadecane chain significantly impacts the molecule's properties. For instance, 2-hexadecanone (a methyl ketone) exhibits different fragmentation patterns in mass spectrometry and can undergo haloform reactions, which are not possible for 5-hexadecanone.[5] Other common isomers include 4-hexadecanone, 6-hexadecanone, and 7-hexadecanone.[6][7][8] Comparing the properties of these isomers is essential for analytical differentiation.
Spectroscopic Characterization
Spectroscopic analysis provides a definitive fingerprint for the identification and purity assessment of 5-Hexadecanone.
| Technique | Expected Result | Rationale for Interpretation |
| Infrared (IR) | Strong, sharp absorption peak at ~1715 cm⁻¹ | This peak is characteristic of the C=O stretching vibration in a saturated aliphatic ketone. The absence of significant peaks in the 3200-3600 cm⁻¹ (O-H) or ~1650 cm⁻¹ (C=C) regions confirms the absence of alcohol or alkene impurities.[1][2] |
| ¹H NMR | Triplet at ~2.4 ppm (4H); Multiplet at ~1.5-1.6 ppm; Broad multiplet at ~1.2-1.4 ppm (20H); Triplet at ~0.9 ppm (6H) | The protons on the carbons alpha to the carbonyl (C4 and C6) are deshielded and appear as a triplet around 2.4 ppm. The terminal methyl groups on both chains appear as a triplet near 0.9 ppm. The remaining methylene protons form a complex, overlapping multiplet in the 1.2-1.6 ppm range.[1] |
| ¹³C NMR | Peak at ~211 ppm; Peaks at ~42 ppm; Series of peaks between ~22-32 ppm; Peak at ~14 ppm | The carbonyl carbon is highly deshielded and appears significantly downfield (~211 ppm). The alpha-carbons (C4 and C6) are found around 42 ppm. The terminal methyl carbons are the most shielded, appearing around 14 ppm.[1] |
| Mass Spec (EI) | Molecular ion (M⁺) peak at m/z = 240.42 | The primary fragmentation pathways for aliphatic ketones are alpha-cleavage and McLafferty rearrangement. Expect significant fragments from the cleavage of the C4-C5 and C5-C6 bonds. For 5-Hexadecanone, this would lead to acylium ions at m/z = 85 (C₅H₉O⁺) and m/z = 199 (C₁₂H₂₃O⁺). |
Synthesis and Purification
Synthetic Strategy: Grignard Reaction
A robust and widely applicable method for synthesizing ketones like 5-Hexadecanone is the reaction of an organometallic reagent, such as a Grignard reagent, with a carboxylic acid derivative. A particularly reliable approach involves the reaction of an organolithium or Grignard reagent with a Weinreb amide, which effectively prevents over-addition to form a tertiary alcohol. An alternative, classical approach involves the reaction of a Grignard reagent with a nitrile followed by acidic hydrolysis.
The synthesis can be logically broken down into two main stages: the formation of the organometallic reagent and its subsequent reaction with the electrophile.
Detailed Experimental Protocol: Synthesis via Nitrile
This protocol describes the synthesis of 5-Hexadecanone from dodecanenitrile and butylmagnesium bromide.
Step 1: Preparation of Butylmagnesium Bromide (Grignard Reagent)
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Setup: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
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Initiation: Place magnesium turnings in the flask. Add a small crystal of iodine—Causality: The iodine etches the magnesium surface, removing the passivating oxide layer and exposing fresh metal to initiate the reaction.
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Reagent Addition: Add anhydrous diethyl ether to the flask. Slowly add a solution of 1-bromobutane in anhydrous ether via the dropping funnel. The reaction is exothermic and should initiate spontaneously (indicated by bubbling and a cloudy appearance). Maintain a gentle reflux by controlling the addition rate.
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Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting gray-black solution is the Grignard reagent.
Step 2: Reaction with Nitrile and Hydrolysis
-
Nitrile Addition: Cool the Grignard reagent to 0 °C in an ice bath. Slowly add a solution of dodecanenitrile in anhydrous ether.
-
Intermediate Formation: Stir the reaction mixture at room temperature for several hours. Causality: The nucleophilic butyl group attacks the electrophilic carbon of the nitrile, forming a stable intermediate magnesium salt of a ketimine.
-
Hydrolysis: Carefully pour the reaction mixture onto a mixture of ice and concentrated aqueous acid (e.g., H₂SO₄ or HCl). Causality: The acidic workup protonates the ketimine intermediate, which is then rapidly hydrolyzed to the corresponding ketone (5-Hexadecanone) and an ammonium salt.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with diethyl ether. Combine the organic extracts.
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Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
Workflow Visualization: Synthesis of 5-Hexadecanone
Caption: Workflow for the synthesis of 5-Hexadecanone via the Grignard reaction.
Purification and Validation
The crude product obtained is typically purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) or by vacuum distillation. The purity of the final product must be validated. This is a self-validating system where the analytical techniques described in Section 4 (NMR, IR, MS) are employed to confirm that the synthesized molecule matches the expected structure and is free from starting materials or byproducts.
Safety, Handling, and Storage
Professionals must handle 5-Hexadecanone with appropriate caution, adhering to established laboratory safety protocols.
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Hazard Identification: While not acutely toxic, 5-Hexadecanone may cause skin irritation upon prolonged contact.[9] As with many organic compounds, inhalation of vapors or dust should be avoided.
-
Handling Procedures:
-
Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10]
-
Handle in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[9][10]
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[9]
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-
Storage Recommendations:
Conclusion
5-Hexadecanone serves as an excellent model for understanding the properties and reactivity of long-chain aliphatic ketones. Its well-defined structure, clear spectroscopic signatures, and straightforward synthesis make it a valuable compound for research applications. This guide has provided a comprehensive technical overview, grounding its properties and protocols in the principles of causality and analytical validation, to support the work of researchers and scientists in the field.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 98680, 5-Hexadecanone. PubChem. Retrieved from [Link]
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National Institute of Standards and Technology (NIST). (n.d.). hexadecan-5-one. In NIST Chemistry WebBook. Retrieved from [Link]
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ChemSynthesis. (n.d.). 5-hexadecanone. ChemSynthesis. Retrieved from [Link]
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PubChem. (n.d.). Hexadecan-2-one. PubChem. Retrieved from [Link]
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PubChem. (n.d.). 6-Hexadecanone. PubChem. Retrieved from [Link]
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PubChem. (n.d.). 4-Hexadecanone. PubChem. Retrieved from [Link]
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PubChem. (n.d.). 7-Hexadecanone. PubChem. Retrieved from [Link]
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